(1-phenyl-1H-1,2,3-triazol-5-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-phenyltriazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-7-9-6-10-11-12(9)8-4-2-1-3-5-8/h1-6,13H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKBZKBDHCCBBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Phenyl 1h 1,2,3 Triazol 5 Yl Methanol and Its Direct Precursors
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its efficiency and high regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles. researchgate.net However, the synthesis of the 1,5-disubstituted isomer, (1-phenyl-1H-1,2,3-triazol-5-yl)methanol, via this method presents unique challenges and requires specific strategies to overcome the inherent regiochemical preference of the reaction.
Regioselective Synthesis via CuAAC
While the standard CuAAC reaction between an azide (B81097) and a terminal alkyne almost exclusively yields the 1,4-regioisomer, certain modifications and specific substrate designs can favor the formation of the 1,5-isomer. researchgate.net Achieving this regioselectivity is a critical aspect of synthesizing this compound through a copper-catalyzed pathway. One notable approach involves a copper-catalyzed decarboxylative regioselective protocol. This method utilizes the direct annulation of cinnamic acids with aryl azides, which, under aerobic conditions with a Cu(II) catalyst, yields 1,5-disubstituted 1,2,3-triazoles. nih.gov
Catalyst Systems and Reaction Conditions
A variety of copper(I) catalyst systems are employed in CuAAC reactions. These are often generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. The reaction is typically conducted in a range of solvents, including mixtures of water and organic solvents like t-butanol or THF. The specific conditions, including the choice of ligand for the copper catalyst, can influence the reaction's efficiency and, in some specialized cases, its regioselectivity.
For the synthesis of 1,5-disubstituted triazoles, alternative catalyst systems and conditions are often necessary. For instance, the decarboxylative approach may utilize Cu(II) catalysts directly under aerobic conditions. nih.gov The reaction conditions for various CuAAC approaches are summarized in the table below.
| Catalyst System | Reducing Agent | Solvent(s) | Temperature | Regioselectivity |
| CuSO₄/Sodium Ascorbate | Sodium Ascorbate | t-BuOH/H₂O | Room Temperature | Predominantly 1,4-isomer |
| CuI | None | Various organic | Room Temperature | Predominantly 1,4-isomer |
| Cu(II) salt | None (aerobic) | DMF | Elevated | 1,5-isomer (decarboxylative) |
Influence of Substrate Design on CuAAC Efficiency
The electronic and steric properties of both the azide and the alkyne substrates play a crucial role in the efficiency of the CuAAC reaction. For the synthesis of this compound, the direct precursors would be phenyl azide and propargyl alcohol. The hydroxyl group in propargyl alcohol can influence the reaction, and its protection may be considered in some synthetic strategies to avoid side reactions. The nature of the substituents on the phenyl azide can also impact the reaction rate, with electron-withdrawing groups sometimes accelerating the cycloaddition.
Alternative Cycloaddition Strategies for Triazole Ring Formation
Beyond the well-established copper and ruthenium-catalyzed cycloadditions, several alternative strategies for the formation of the 1,2,3-triazole ring have been developed. These methods offer different regioselectivities or proceed under metal-free conditions.
One such approach is the use of rare-earth metal catalysts. For example, certain rare-earth metal complexes have been shown to catalyze the cycloaddition of azides and alkynes to afford 1,5-disubstituted 1,2,3-triazoles. researchgate.net Another emerging strategy involves visible-light-promoted, photocatalyst-free three-component reactions of terminal alkynes, aryl azides, and arylsulfinic acid sodium salts, which can also yield 1,5-disubstituted triazoles in an aqueous medium. rsc.org
Organocatalysis presents a metal-free alternative for the synthesis of 1,5-disubstituted triazoles. researchgate.netnih.gov For instance, the use of a Schreiner thiourea (B124793) organocatalyst can promote the [3+2] cycloaddition of nitroolefins with organic azides, leading to the regioselective formation of 1,5-disubstituted 1,2,3-triazoles. researchgate.netnih.gov
Multi-Step Synthesis Pathways Involving Triazole Formation
Multi-step synthetic routes provide an alternative to direct cycloaddition for obtaining this compound. A common strategy involves the initial synthesis of a triazole with a functional group at the 5-position that can be subsequently converted to a hydroxymethyl group.
A key intermediate in such a pathway is 1-phenyl-1H-1,2,3-triazole-5-carboxylic acid. ontosight.ai This carboxylic acid can be synthesized through the reaction of phenylhydrazine (B124118) with ethyl propiolate, followed by cyclization and subsequent hydrolysis of the resulting ester. ontosight.ai The carboxylic acid can then be reduced to the corresponding alcohol, this compound, using standard reducing agents such as lithium aluminum hydride.
Another multi-step approach involves the Dimroth rearrangement, which can be utilized in the synthesis of 1,2,3-triazole derivatives. For example, the reaction of phenyl azide with ethyl acetoacetate (B1235776) in the presence of a base can lead to the formation of a 1-phenyl-5-methyltriazole-4-carboxylic acid derivative, which could potentially be manipulated to yield the desired 5-hydroxymethyl product through a series of functional group transformations. researchgate.net
Directed Functionalization for Introduction of Methanol (B129727) Moiety
The direct functionalization of a pre-formed 1-phenyl-1H-1,2,3-triazole ring at the C5 position is another viable synthetic strategy. This approach relies on the selective activation of the C-H bond at the 5-position.
The 1,2,3-triazole ring itself can act as a directing group in metal-catalyzed C-H activation reactions. researchgate.netwvu.edursc.org Palladium-catalyzed direct arylation of 4-phenyl-1,2,3-triazole has been reported to occur at the 5-position of the triazole ring. rsc.org While this demonstrates the feasibility of C5-functionalization, the direct introduction of a hydroxymethyl group via this method requires further investigation. A potential route could involve an initial C-H activation/halogenation step to introduce a halide at the C5 position, followed by a nucleophilic substitution or a metal-catalyzed coupling reaction to introduce the hydroxymethyl group.
For instance, the synthesis of 5-halo-1-phenyl-1H-1,2,3-triazoles can be achieved, and these halogenated intermediates can then be subjected to reactions to introduce the methanol moiety. mdpi.com For example, a 5-iodo-1,2,3-triazole derivative has been synthesized and could potentially undergo a palladium-catalyzed coupling reaction with a suitable methanol equivalent or be converted to an organometallic reagent for subsequent reaction with formaldehyde.
Reduction of Carboxylic Acid or Ester Precursors
A primary and straightforward method for the synthesis of this compound involves the reduction of its corresponding carboxylic acid or ester derivatives, namely 1-phenyl-1H-1,2,3-triazole-5-carboxylic acid or its alkyl esters. This transformation is typically accomplished using powerful hydride-donating reagents.
Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, capable of reducing both carboxylic acids and esters to primary alcohols. byjus.commasterorganicchemistry.com The reaction is generally conducted in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent reaction of LiAlH₄ with protic sources. byjus.com The mechanism for the reduction of an ester, such as ethyl 1-phenyl-1H-1,2,3-triazole-5-carboxylate, involves a two-stage process. Initially, a hydride ion (H⁻) from LiAlH₄ performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate, 1-phenyl-1H-1,2,3-triazole-5-carboxaldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to the corresponding alkoxide. A final aqueous workup step protonates the alkoxide to yield the desired this compound. masterorganicchemistry.com
When starting from the carboxylic acid, the first equivalent of LiAlH₄ acts as a base, deprotonating the acidic carboxyl group to form a lithium carboxylate salt and hydrogen gas. masterorganicchemistry.com Subsequent reduction of the carboxylate proceeds to furnish the primary alcohol. Due to its high reactivity, LiAlH₄ is unselective and will reduce many other functional groups.
In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters or carboxylic acids, though it is effective for reducing aldehydes and ketones. libretexts.org Therefore, LiAlH₄ remains the reagent of choice for this particular transformation.
| Precursor | Reagent | Solvent | Product |
|---|---|---|---|
| 1-phenyl-1H-1,2,3-triazole-5-carboxylic acid | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl ether | This compound |
| Ethyl 1-phenyl-1H-1,2,3-triazole-5-carboxylate | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl ether | This compound |
Selective Oxidation-Reduction Sequences for Side Chain Manipulation
An alternative synthetic route to this compound involves the manipulation of a pre-existing side chain on the triazole ring. A common strategy is the introduction of a one-carbon unit at the C5 position, which is then converted to the required hydroxymethyl group. This can be achieved through a formylation-reduction sequence.
This process can begin with 1-phenyl-1H-1,2,3-triazole as the substrate. The C5 proton of 1-substituted-1H-1,2,3-triazoles can be abstracted by a strong base, such as butyllithium (B86547) (BuLi), to generate a nucleophilic triazolide anion. This anion can then react with an electrophilic formylating agent like ethyl formate. This sequence introduces a formyl group (-CHO) at the C5 position, yielding 1-phenyl-1H-1,2,3-triazole-5-carboxaldehyde. researchgate.net This method is analogous to the synthesis of the 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxaldehyde. researchgate.net
The resulting aldehyde is a direct precursor to the target alcohol. The final step is the selective reduction of the aldehyde functionality. This reduction is readily accomplished under mild conditions using sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol (B145695). Unlike LiAlH₄, NaBH₄ is chemoselective for aldehydes and ketones, which is advantageous if other reducible functional groups are present in the molecule. The reduction converts the formyl group into the desired hydroxymethyl group (-CH₂OH), completing the synthesis of this compound.
This sequence demonstrates the versatility of side-chain manipulation, allowing for the construction of the target molecule from a simpler, unfunctionalized triazole precursor.
| Reaction Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| Formylation | 1-phenyl-1H-1,2,3-triazole | 1. Butyllithium (BuLi) 2. Ethyl formate | 1-phenyl-1H-1,2,3-triazole-5-carboxaldehyde |
| Reduction | 1-phenyl-1H-1,2,3-triazole-5-carboxaldehyde | Sodium borohydride (NaBH₄) | This compound |
Green Chemistry Aspects in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,3-triazoles to minimize environmental impact. mdpi.com These efforts primarily target the core reaction for forming the triazole ring—the azide-alkyne cycloaddition.
Traditional methods often rely on organic solvents, which can be hazardous and generate significant waste. acs.org A major advancement has been the adaptation of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to aqueous media. acs.orgnih.gov Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The use of water as a solvent can also simplify product isolation and catalyst recycling. rsc.org
Further sustainable approaches focus on the catalyst system. The development of heterogeneous and recyclable catalysts, such as copper immobilized on chitosan, offers a significant advantage over homogeneous catalysts. rsc.org These solid-supported catalysts can be easily separated from the reaction mixture by filtration and reused multiple times without a significant loss of activity, thereby reducing metal waste. rsc.org The use of deep eutectic solvents (DESs) has also been explored as a green and sustainable reaction medium for CuAAC reactions. acs.orgnih.gov
Alternative energy sources are another cornerstone of green synthesis. Microwave-assisted synthesis has been shown to dramatically reduce reaction times, increase yields, and minimize side reactions for CuAAC processes compared to conventional heating. mdpi.com Sonochemistry, or the use of ultrasound, represents another energy-efficient method for promoting these cycloadditions.
Mechanistic Insights into Triazole Ring Formation and Functionalization Reactions
The formation of the 1,2,3-triazole ring is most famously achieved through the Huisgen 1,3-dipolar cycloaddition, a [3+2] cycloaddition between an azide and an alkyne. The thermal, uncatalyzed version of this reaction often requires high temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its synthetic utility. organic-chemistry.org
Catalysis has been instrumental in controlling the regioselectivity of this reaction. The well-known copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction exclusively yields 1,4-disubstituted 1,2,3-triazoles. However, for the synthesis of this compound, the precursor required is a 1,5-disubstituted triazole.
The regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles is achieved through the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC). organic-chemistry.orgacs.org The mechanism of the RuAAC reaction is distinct from that of the CuAAC. The currently accepted mechanism involves the initial formation of a ruthenium-acetylide species. This is followed by oxidative coupling of the coordinated alkyne and the azide to form a six-membered ruthenacycle intermediate. organic-chemistry.orgmdpi.com This key step establishes the C-N bond between the internal carbon of the alkyne and the terminal nitrogen of the azide, which dictates the 1,5-regioselectivity. The catalytic cycle is completed by rate-determining reductive elimination from this ruthenacycle, which releases the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst. organic-chemistry.orgorganic-chemistry.org This catalytic cycle allows for the efficient and controlled synthesis of the 1-phenyl-5-(hydroxymethyl)-1H-1,2,3-triazole scaffold from phenylazide and propargyl alcohol.
The mechanisms for the functionalization reactions are more straightforward. The reduction of an ester or aldehyde with a hydride reagent like LiAlH₄ or NaBH₄ proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, a fundamental reaction in organic chemistry. Similarly, the formylation at the C5 position involves the deprotonation to form a highly nucleophilic carbanion, which then attacks the electrophilic carbon of ethyl formate.
Reactivity and Derivatization Chemistry of 1 Phenyl 1h 1,2,3 Triazol 5 Yl Methanol
Transformations of the Hydroxyl Group
The primary alcohol functionality in (1-phenyl-1H-1,2,3-triazol-5-yl)methanol is a key site for a variety of chemical modifications, including esterification, etherification, oxidation, and halogenation. These transformations are fundamental in synthesizing a wide array of derivatives with potential applications in medicinal chemistry and materials science.
Esterification and Etherification Reactions
The hydroxyl group of this compound readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of a catalyst. A notable example is the synthesis of gallic acid esters, which are of interest for their antioxidant properties. cdnsciencepub.com The "click chemistry" approach has been utilized to synthesize a series of gallic-acid-1-phenyl-1H- nih.govrsc.orgresearchgate.nettriazol-4-ylmethyl esters, demonstrating the utility of this reaction in creating libraries of potential bioactive compounds. cdnsciencepub.com
Etherification of the hydroxyl group can be achieved under standard conditions, such as the Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. While specific examples for this compound are not extensively detailed in the provided literature, this well-established methodology is applicable to primary alcohols of this type. The synthesis of various ethers from similar heterocyclic methanols is a common strategy in drug discovery to modify properties such as solubility and metabolic stability.
A summary of representative esterification reactions is presented in the table below.
| Ester Product | Reactants | Catalyst/Conditions | Reference |
| Gallic-acid-1-phenyl-1H- nih.govrsc.orgresearchgate.nettriazol-4-ylmethyl esters | This compound, Gallic acid derivatives | Click chemistry approach | cdnsciencepub.com |
Oxidation to Carbonyl Derivatives
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, a valuable synthetic intermediate. rsc.orgyoutube.com This transformation can be achieved using a variety of oxidizing agents. A common and effective method involves the use of manganese(IV) oxide (MnO2) in a solvent such as dichloromethane (B109758) (DCM) at room temperature. rsc.org This reaction is often high-yielding and proceeds under mild conditions. rsc.org The resulting aldehyde is a key precursor for the synthesis of other derivatives, including carboxylic acids and imines. youtube.com
The table below summarizes a typical oxidation reaction of this compound.
| Product | Oxidizing Agent | Solvent | Conditions | Yield | Reference |
| 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | Manganese(IV) oxide (MnO2) | Dichloromethane (DCM) | Room temperature, overnight | 99% | rsc.org |
Halogenation and Subsequent Substitutions
Once formed, the resulting (1-phenyl-1H-1,2,3-triazol-5-yl)methyl halide would be a highly reactive intermediate, susceptible to nucleophilic substitution reactions. This would allow for the introduction of a wide range of functional groups, including amines, azides, and cyanides, further expanding the chemical diversity of derivatives accessible from the parent alcohol.
Functionalization of the 1,2,3-Triazole Ring System
The 1,2,3-triazole ring is an aromatic heterocycle, and its reactivity is influenced by the substituents attached to it. Both the triazole ring itself and the N-phenyl substituent can potentially undergo functionalization.
Electrophilic Aromatic Substitution Reactions
The 1-phenyl-1H-1,2,3-triazole system offers two potential sites for electrophilic aromatic substitution: the phenyl ring and the triazole ring. The phenyl ring, being an activated aromatic system, is a likely site for such reactions. For instance, the nitration of 2-phenyl-1,2,3,2H-triazole with mixed acids (nitric and sulfuric acid) has been reported to yield the p-nitrophenyl derivative, indicating that the phenyl ring is susceptible to electrophilic attack. cdnsciencepub.com It is expected that this compound would behave similarly, with electrophilic substitution occurring preferentially on the phenyl ring.
Direct electrophilic substitution on the triazole ring is also possible. Halogenation of 4-aryl-1,2,3-triazoles at the C5 position has been achieved using potassium halides with oxone as an oxidant under transition-metal-free conditions. rsc.org This suggests that the C-H bond on the triazole ring can be functionalized through electrophilic pathways.
The table below provides an example of an electrophilic substitution reaction on a related phenyl-triazole compound.
| Substrate | Reagent | Product | Reference |
| 2-phenyl-1,2,3,2H-triazole | Nitric acid, Sulfuric acid | 2-p-nitrophenyl-1,2,3,2H-triazole | cdnsciencepub.com |
Nucleophilic Additions to the Ring (if applicable)
The 1,2,3-triazole ring is generally considered to be electron-rich and therefore not highly susceptible to nucleophilic attack unless activated by strong electron-withdrawing groups or through the formation of an N-oxide. The nitrogen atoms of the triazole ring, however, possess lone pairs of electrons and can act as nucleophiles. youtube.com For instance, the N1 nitrogen is often the most nucleophilic. youtube.com
Direct nucleophilic addition to the carbon atoms of the triazole ring in this compound is not a commonly reported reaction pathway under standard conditions. However, nucleophilic substitution can occur on a halogenated triazole ring. For example, 2-phenyltriazole 1-oxides can be halogenated at the C-5 position, and this halogen can subsequently be replaced by strong nucleophiles. rsc.org This indicates that while direct nucleophilic addition is unlikely, nucleophilic substitution on a pre-functionalized ring is a viable strategy for derivatization.
Palladium-Catalyzed Cross-Coupling Reactions on Triazole Scaffolds
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov These transformations, including the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely employed to functionalize heterocyclic scaffolds like the 1,2,3-triazole ring. rsc.org The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
Research has demonstrated the utility of these reactions for elaborating on pre-formed triazole systems. For instance, the Suzuki-Miyaura cross-coupling has been successfully used to synthesize novel 1H-1,2,3-triazole analogs in an aqueous medium. nih.gov In a relevant study, a triazole derivative was coupled with various arylboronic acids, showcasing the robustness of this method for creating complex biaryl structures connected to the triazole core. nih.gov The efficiency of these reactions often depends on the choice of palladium precursor, ligands, and reaction conditions. rsc.orgpolyu.edu.hk While phosphine-based ligands are common, their potential air sensitivity has led to the development of more stable systems, such as those involving N-heterocyclic carbene (NHC) ligands. rsc.org
The table below summarizes representative conditions for palladium-catalyzed cross-coupling reactions used to modify heterocyclic systems, illustrating the versatility of this approach.
| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Substrates | Yield (%) | Ref |
| Suzuki-Miyaura | Pd(OAc)₂, PPh₃ | K₂CO₃ | Aqueous IPA | Aryl Halide, Arylboronic Acid | ~70-88 | acs.org |
| Sonogashira | NHC-Pd(II) Complex | TEA | DMF | Aryl Bromide, Terminal Alkyne | 63-89 | rsc.org |
| Heck | NHC-Pd(II) Complex | TEA | DMF | Aryl Bromide, Olefin | Good | rsc.org |
| Buchwald-Hartwig | PdCl₂(o-tolyl₃P)₂ | - | Toluene | Aryl Bromide, Amine | - | acs.org |
Rearrangement Reactions and Tautomerism Studies
The structural framework of 1,2,3-triazoles can undergo significant transformations through rearrangement reactions. A notable example is the Dimroth rearrangement, which provides a pathway for synthesizing diverse nitrogen-rich heterocyclic compounds. rsc.org This reaction typically involves the isomerization of a 1-substituted-1,2,3-triazole to a different N-substituted isomer. A study demonstrated a strategy for producing both single NH-bridged and fused-ring energetic materials from a 4-amino-5-nitro-1,2,3-triazole precursor by leveraging this rearrangement. rsc.org The process often involves ring-opening to a diazo intermediate followed by ring-closure.
In addition to covalent rearrangements, triazole scaffolds exhibit tautomerism, an equilibrium between structural isomers. The 1,2,3-triazole ring can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. Spectroscopic and computational studies have been employed to understand the factors governing this equilibrium. Research indicates that for the parent 1,2,3-triazole in an aqueous solution, the 2H-tautomer is favored over the 1H form by a factor of approximately two. rsc.org This preference is often attributed to factors like lone-pair repulsion. rsc.org The position and nature of substituents on the triazole ring can significantly influence the tautomeric ratio. Quantum-chemical studies on related triazole systems have been used to calculate the stability of different tautomers and the energy barriers for their interconversion, confirming that such processes can have high activation energies. nih.gov
| Phenomenon | Description | Key Findings | Ref |
| Dimroth Rearrangement | Isomerization of a substituted 1,2,3-triazole via a ring-opened intermediate. | Enables the synthesis of novel nitrogen-rich fused and bridged heterocyclic systems. rsc.org | rsc.org |
| Tautomerism | Equilibrium between 1H- and 2H-isomers of the 1,2,3-triazole ring. | The 2H-tautomer is the major form in aqueous solution for the parent compound. rsc.org | rsc.org |
Role in Cycloaddition and Other Pericyclic Reactions
Cycloaddition reactions are fundamental to the synthesis of the 1,2,3-triazole ring itself. The most prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne. mdpi.com This reaction, particularly its copper(I)-catalyzed variant, is the foundation of "click chemistry," a concept celebrated for its high efficiency, mild reaction conditions, and broad functional group tolerance. researchgate.netmdpi.comnih.gov The synthesis of this compound or its 4-substituted isomer can be readily achieved through the cycloaddition of phenyl azide and propargyl alcohol.
This synthetic strategy has been widely exploited to create a vast array of functionalized 1,2,3-triazoles. researchgate.netmdpi.comcsic.es The reaction can be performed intermolecularly or intramolecularly to construct fused heterocyclic systems. researchgate.netnih.gov Research has demonstrated the synthesis of triazole-functionalized phosphonic acids via the click reaction between an azidoethylphosphonate and phenylacetylene, followed by hydrolysis. csic.es
While the triazole ring is most famously the product of a cycloaddition, certain activated triazole derivatives can participate as reactants in other pericyclic reactions. For example, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), a related triazole-containing heterocycle, is a powerful dienophile that readily participates in Diels-Alder reactions with dienes. acgpubs.org This highlights the potential for the triazole motif, once formed, to engage in further cycloaddition chemistry for the construction of more complex molecular architectures.
The table below outlines the key cycloaddition reaction for triazole synthesis.
| Reaction | Reactants | Catalyst (Typical) | Product | Ref |
| Azide-Alkyne Cycloaddition | Organic Azide, Terminal Alkyne | Copper(I) salts | 1,4-disubstituted 1,2,3-triazole | mdpi.com, researchgate.net |
| Azide-Alkyne Cycloaddition | Phenyl Azide, Propargyl Alcohol | Copper(I) salts | (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | guidechem.com |
| Azide-Enolate Cycloaddition | Aryl Azide, Ketone Enolate | None (Metal-free) | 1,4,5-trisubstituted 1,2,3-triazole | researchgate.net |
1 Phenyl 1h 1,2,3 Triazol 5 Yl Methanol As a Versatile Synthetic Building Block
Integration into Larger Molecular Architectures
The strategic placement of a reactive hydroxyl group adjacent to the triazole ring makes (1-phenyl-1H-1,2,3-triazol-5-yl)methanol an excellent starting point for the construction of larger, more complex molecules. The hydroxyl moiety can be readily converted into other functional groups, such as halides, amines, or tosylates, thereby activating the position for subsequent nucleophilic substitution or coupling reactions.
The synthesis of polyheterocyclic systems, which contain multiple fused or linked heterocyclic rings, is a significant area of medicinal and materials chemistry. While direct cyclization reactions involving the hydroxymethyl group of this compound are specific to targeted architectures, its derivatives are instrumental in building complex scaffolds. For instance, analogous structures like 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ones have been used to construct elaborate systems containing pyrazoline and thiazole (B1198619) rings through multi-step reactions. nih.gov These syntheses typically involve the initial formation of a chalcone, followed by cyclization with reagents like thiosemicarbazide (B42300) to yield pyrazolin-N-thioamides, which are then further cyclized to create the final polyheterocyclic product. nih.govnih.gov
Furthermore, the conversion of the hydroxymethyl group to a methanamine allows for participation in powerful multi-component reactions (MCRs). The Ugi-Zhu/aza Diels-Alder reaction sequence, for example, can utilize a similar amine, (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine, to construct highly complex pyrrolo[3,4-b]pyridin-5-one systems in a one-pot process. mdpi.com This highlights the potential of this compound as a precursor for MCRs aimed at rapidly assembling polyheterocyclic libraries.
Table 1: Representative Reactions for Polyheterocycle Synthesis from Triazole Precursors
| Starting Triazole Derivative | Reaction Type | Reagents | Resulting Heterocyclic System | Ref |
| 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one | Claisen-Schmidt Condensation, then Cyclization | 1. Benzaldehyde, NaOH 2. Thiosemicarbazide | Pyrazolin-N-thioamide | nih.gov |
| Pyrazolin-N-thioamide derivative | Hantzsch Thiazole Synthesis | Ethyl 2-chloro-3-oxobutanoate | Triazole-Pyrazoline-Thiazole | nih.gov |
| (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine | Ugi-Zhu/aza Diels-Alder | 4-chlorobenzaldehyde, isocyano-1-morpholino-3-phenylpropan-1-one, maleic anhydride | Pyrrolo[3,4-b]pyridin-5-one | mdpi.com |
Hybrid molecules are chemical entities that combine two or more distinct pharmacophores or functional moieties into a single molecule, often connected by a linker. The 1,2,3-triazole ring is an exceptionally popular linker in this context, largely due to the efficiency of its formation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". semanticscholar.orgnih.gov This reaction typically produces 1,4-disubstituted triazoles. nih.gov However, this compound, a 1,5-disubstituted triazole, can be readily integrated into hybrid structures by leveraging its hydroxyl group.
The hydroxyl moiety can undergo esterification or etherification reactions to covalently link the triazole scaffold to other molecules of interest, such as isatins, phenolic compounds, or uracil (B121893) derivatives. nih.govmdpi.comnih.gov This strategy allows for the modular synthesis of novel chemical structures where the triazole core acts as a stable and rigid connector between different functional units.
Table 2: Potential Hybrid Molecules via Functionalization of this compound
| Linked Moiety | Linkage Type | Potential Hybrid Structure | Synthetic Strategy |
| Uracil | Ether | Uracil-CH₂-O-CH₂-Triazole-Phenyl | Williamson ether synthesis with a haloalkyl-uracil derivative |
| Isatin | Ester | Isatin-C(O)O-CH₂-Triazole-Phenyl | Esterification with an isatin-carboxylic acid derivative |
| Phenol | Ether | Phenol-O-CH₂-Triazole-Phenyl | Mitsunobu reaction or Williamson ether synthesis |
Use in Scaffold Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) is a strategy that aims to create libraries of structurally diverse small molecules, which can then be screened for biological activity. nih.gov The goal of DOS is to explore chemical space broadly by generating molecules with varied skeletal structures, stereochemistry, and functional group appendages. sci-hub.se The 1,2,3-triazole core is an excellent scaffold for DOS because it is synthetically accessible and allows for the introduction of multiple points of diversity. researchgate.net
This compound and its precursors are valuable starting points for DOS campaigns. The synthesis of 1,5-disubstituted triazoles can be achieved through ruthenium-catalyzed intramolecular cycloadditions of alkynes and azides, offering regiochemical control that is complementary to the copper-catalyzed route yielding 1,4-isomers. sci-hub.se By systematically varying the substituents on the starting materials (the phenyl group from the azide (B81097) and the precursor to the methanol (B129727) group from the alkyne), a foundational library of triazoles can be generated. The resulting hydroxymethyl group then serves as a handle for further diversification reactions, enabling the creation of a large and structurally varied collection of compounds from a single core scaffold. researchgate.net
Precursor for the Synthesis of Ligands in Organometallic Chemistry
The 1,2,3-triazole ring system has gained significant attention in organometallic and coordination chemistry. The nitrogen atoms of the triazole ring can act as donor atoms, allowing them to coordinate with a variety of metal centers. guidechem.com When combined with another donor group, such as the oxygen from the hydroxymethyl moiety, the molecule can function as a bidentate ligand.
Research on the closely related compound (1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol has demonstrated its ability to act as a bidentate NO ligand, coordinating with transition metals like Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net In these complexes, coordination occurs through one of the triazole nitrogen atoms and the deprotonated oxygen of the methanol group, resulting in stable, often octahedral, metal chelates. researchgate.net Similarly, this compound is an excellent precursor for such ligands. The hydroxyl group can also be modified, for instance, by reaction with chlorophosphines, to introduce other donor atoms (e.g., phosphorus), creating versatile P,N or P,O-type ligands for use in catalysis and materials science. csic.es
Table 3: Metal Complexes with an Analogous Triazole-Methanol Ligand
| Metal Ion | Ligand (NTM) | General Formula | Geometry | Ref |
| Co(II) | NTM | [Co(NTM)(CH₃COO)₂] | Octahedral | researchgate.net |
| Ni(II) | NTM | [Ni(NTM)(CH₃COO)₂] | Octahedral | researchgate.net |
| Cu(II) | NTM | [Cu(NTM)(CH₃COO)₂] | Octahedral | researchgate.net |
| Zn(II) | NTM | [Zn(NTM)(CH₃COO)₂] | Octahedral | researchgate.net |
| NTM = (1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol |
Application in Polymer and Materials Chemistry (Focus on chemical synthesis, not material properties)
The incorporation of 1,2,3-triazole units into polymer backbones is a growing field of interest. The triazole ring is a highly polar, aromatic heterocycle with a large dipole moment, and it can participate in hydrogen bonding. mdpi.com These characteristics can influence the properties of the resulting polymer.
This compound is a suitable candidate for use as a functional monomer in step-growth polymerization. The primary hydroxyl group can readily participate in reactions to form polyesters (with dicarboxylic acids or their derivatives), polyurethanes (with diisocyanates), polycarbonates (with phosgene (B1210022) or its equivalents), or polyethers (via dehydration or other etherification methods). By using this compound as a monomer, the 1,5-triazole moiety is incorporated directly into the polymer chain, providing a method to synthesize novel materials with potentially unique properties derived from the dense inclusion of triazole rings. While much of the existing research on triazole-containing polymers focuses on the 1,4-isomer prepared by CuAAC polymerization, the principles of step-growth polymerization are directly applicable to the 1,5-isomer. mdpi.com
Advanced Spectroscopic and Structural Elucidation of 1 Phenyl 1h 1,2,3 Triazol 5 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. High-resolution ¹H, ¹³C, and ¹⁵N NMR, along with two-dimensional (2D) techniques, offer a comprehensive picture of the molecular framework of (1-phenyl-1H-1,2,3-triazol-5-yl)methanol.
High-Resolution ¹H and ¹³C NMR for Structural Assignments
The ¹H NMR spectrum of a 1,4-disubstituted triazole like this compound provides key diagnostic signals. The proton on the triazole ring (H-5) typically appears as a sharp singlet in the aromatic region, generally between δ 8.0 and 8.5 ppm. The methylene (B1212753) protons (CH₂) of the hydroxymethyl group are observed as a singlet around δ 4.6-4.8 ppm, while the hydroxyl proton (OH) signal is a broad singlet whose chemical shift is solvent and concentration-dependent. The protons of the phenyl group exhibit characteristic multiplets in the aromatic region, typically between δ 7.3 and 7.8 ppm. rsc.orgnih.gov
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbon of the hydroxymethyl group (CH₂) typically resonates around δ 55-60 ppm. The triazole ring carbons (C-4 and C-5) show distinct signals, with C-4 appearing around δ 145-148 ppm and the protonated C-5 resonating further upfield at approximately δ 120-125 ppm. The carbons of the phenyl ring appear in their characteristic region of δ 120-137 ppm. rsc.orgnih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogs in CDCl₃ or DMSO-d₆.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Triazole-H | 8.05 - 8.51 | - |
| -CH₂OH | 4.70 - 4.82 | 55.68 |
| -OH | Variable | - |
| Phenyl-H (ortho) | 7.72 - 7.75 | 120.72 - 120.91 |
| Phenyl-H (meta) | 7.49 - 7.58 | 129.58 - 130.01 |
| Phenyl-H (para) | 7.42 - 7.49 | 129.01 - 129.58 |
| Triazole-C4 | - | 143.68 - 147.1 |
| Triazole-C5 | - | 122.0 - 125.60 |
| Phenyl-C1' (ipso) | - | 136.51 - 137.03 |
Note: Data compiled from spectral information of closely related 1,4-disubstituted 1,2,3-triazole derivatives. rsc.orgrsc.org
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Regioselectivity
While 1D NMR spectra provide information on chemical shifts and multiplicities, 2D NMR techniques are essential for establishing the connectivity of atoms and confirming the regiochemistry of the triazole ring.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a key COSY cross-peak would be observed between the hydroxyl proton and the methylene protons of the -CH₂OH group, confirming their proximity. Correlations between the ortho, meta, and para protons of the phenyl ring would also be visible, aiding in their assignment. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. For the target molecule, an HSQC spectrum would show a cross-peak connecting the methylene proton signal to the methylene carbon signal, and the triazole proton signal to the C-5 carbon signal of the triazole ring. This provides unambiguous one-bond C-H connectivity. sdsu.edu
A cross-peak between the methylene protons (-CH₂) and the C-4 and C-5 carbons of the triazole ring.
A correlation between the triazole H-5 proton and the C-4 carbon of the triazole ring.
Correlations from the ortho-protons of the phenyl ring to the C-1' (ipso-carbon) attached to the N-1 of the triazole ring.
A correlation from the triazole H-5 proton to the ipso-carbon of the phenyl ring is not expected, confirming the 1,4-regioisomer. researchgate.net
These combined 2D NMR experiments provide irrefutable evidence for the structural assignment of this compound. researchgate.net
¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization
¹⁵N NMR spectroscopy is a powerful, albeit less common, technique for characterizing the nitrogen atoms within the triazole ring. Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, indirect detection methods like ¹H-¹⁵N HMBC are typically employed. researchgate.netvibgyorpublishers.org
The chemical shifts of the three distinct nitrogen atoms in the 1-phenyl-1H-1,2,3-triazole ring are sensitive to their chemical environment. In a typical ¹H-¹⁵N HMBC spectrum, the triazole proton (H-5) would show correlations to N-1 and N-2, while the ortho-protons of the phenyl ring would correlate to N-1. The methylene protons of the hydroxymethyl group may show a weak correlation to N-3. These correlations allow for the unambiguous assignment of the nitrogen resonances. vibgyorpublishers.org
Table 2: Representative ¹H-¹⁵N HMBC Correlations and ¹⁵N Chemical Shifts for a 1,4-Disubstituted 1,2,3-Triazole Scaffold.
| Proton | Correlated Nitrogen | Approximate ¹⁵N Chemical Shift (ppm) |
|---|---|---|
| Phenyl-H (ortho) | N-1 | -140 to -150 |
| Triazole-H5 | N-1 | -140 to -150 |
| Triazole-H5 | N-2 | -10 to -20 |
| -CH₂- | N-3 | -50 to -60 |
Note: Chemical shifts are relative to a standard like liquid ammonia (B1221849) or nitromethane (B149229) and can vary with substitution and solvent. Data is representative of the triazole core. researchgate.net
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Determination of Molecular Geometry and Conformation
The crystal structure of derivatives, such as [1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, reveals key geometric features that are largely applicable to the parent compound. The 1,2,3-triazole ring is essentially planar. The phenyl ring is also planar but is typically twisted relative to the triazole ring. The dihedral angle between the least-squares planes of the triazole and phenyl rings can vary, with reported values around 12-18 degrees for similar structures. researchgate.net
The conformation of the hydroxymethyl substituent is also of interest. The torsion angle defined by N3-C4-C(methylene)-O can vary, indicating some rotational freedom of this group in the solid state. researchgate.net
Table 3: Selected Bond Lengths and Angles for a [1-(substituted-phenyl)-1H-1,2,3-triazol-4-yl]methanol Derivative.
| Parameter | Value (Å or °) |
|---|---|
| Bond Lengths (Å) | |
| N1-N2 | 1.34 - 1.36 |
| N2-N3 | 1.30 - 1.32 |
| N1-C5 | 1.35 - 1.37 |
| N3-C4 | 1.36 - 1.38 |
| C4-C5 | 1.37 - 1.39 |
| N1-C(phenyl) | 1.42 - 1.44 |
| C4-C(methylene) | 1.49 - 1.51 |
| C(methylene)-O | 1.41 - 1.43 |
| **Bond Angles (°) ** | |
| C5-N1-N2 | 109 - 111 |
| N1-N2-N3 | 107 - 109 |
| N2-N3-C4 | 108 - 110 |
| N3-C4-C5 | 106 - 108 |
| N1-C5-C4 | 107 - 109 |
Note: Data is based on the published crystal structure of [1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol hemihydrate. researchgate.net
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of this compound and its derivatives is governed by a network of non-covalent interactions. The presence of the hydroxyl group makes hydrogen bonding a dominant feature. Strong O-H···N hydrogen bonds, where the hydroxyl group acts as a donor and a triazole nitrogen (typically N3) acts as an acceptor, are commonly observed, often leading to the formation of supramolecular chains or dimers. nih.gov O-H···O hydrogen bonds involving the hydroxyl groups of adjacent molecules can also be present, particularly in hydrated crystal forms. researchgate.net
Polymorphism and Crystallization Studies
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties. While specific polymorphism studies focusing solely on this compound are not extensively detailed in available literature, the phenomenon is well-documented in structurally related triazole derivatives. The crystallization solvent, in particular, has been shown to play a crucial role in determining the resulting crystal form.
For instance, studies on other substituted triazoles have revealed solvent-dependent polymorphism. The compound 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid crystallizes in two different monoclinic forms depending on the solvent used for crystallization. researchgate.netnih.gov When methanol (B129727) or acetone (B3395972) is used, a yellow polymorph is obtained, whereas crystallization from ethanol (B145695) yields an orange form. researchgate.netnih.gov These polymorphs exhibit different molecular conformations, primarily in the relative orientation of the pyridine (B92270) and phenyl rings to the triazole ring. researchgate.net
Furthermore, conformational polymorphism, where different conformers of the same molecule pack into distinct crystal structures, has been observed in triazole-thione derivatives. mdpi.com Two polymorphic forms of 5-[(Diphenylphosphoryl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione were obtained, both crystallizing in the same space group but differing in their molecular conformation and supramolecular arrangement (dimers vs. infinite chains). mdpi.com
The crystallization of various 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives has been achieved using solvents such as acetonitrile, methanol, or acetone to obtain crystals suitable for X-ray diffraction analysis. nih.gov These studies underscore the importance of crystallization conditions in the structural outcome of triazole-containing compounds and suggest that this compound could potentially exhibit similar polymorphic behavior under varying crystallization protocols.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is an indispensable tool for the identification of functional groups and the elucidation of molecular structures. The analysis of this compound reveals characteristic vibrational modes corresponding to its constituent parts: the hydroxyl group, the phenyl ring, and the triazole heterocycle.
The FT-IR and Raman spectra of triazole-containing compounds have been studied extensively. nih.govresearchgate.net The analysis of the parent 1,2,3-triazole provides a basis for assigning the vibrations of the heterocyclic ring. researchgate.net The O-H stretching vibration of the methanol group is expected to appear as a broad band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl ring are anticipated in the 3000-3100 cm⁻¹ region. researchgate.net Vibrations associated with the triazole ring, including C=C and N=N stretching, are found in the fingerprint region between 1300 and 1600 cm⁻¹. researchgate.netresearchgate.net For example, an FT-IR spectrum of the related 1-Benzyl-4-phenyl-1H-1,2,3-triazole showed a peak at 3133 cm⁻¹, attributed to C-H stretching. rsc.org
The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous structures.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| O-H Stretch | 3200 - 3600 | Hydroxyl (-OH) |
| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Ring |
| Aliphatic C-H Stretch | 2850 - 3000 | Methylene (-CH₂) |
| C=C Stretch (Aromatic) | 1450 - 1600 | Phenyl Ring |
| N=N / C=N Stretch | 1400 - 1550 | Triazole Ring |
| Ring Deformation | 1300 - 1500 | Triazole Ring |
| C-O Stretch | 1000 - 1260 | Primary Alcohol |
| C-H In-plane Bend | 1000 - 1300 | Phenyl Ring |
| C-H Out-of-plane Bend | 675 - 900 | Phenyl Ring |
This table is generated based on typical frequency ranges for the specified functional groups and data from related triazole compounds. nih.govresearchgate.netrsc.orgderpharmachemica.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₉H₉N₃O), the exact molecular weight is approximately 175.07 g/mol . In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 175 or 176, respectively.
The fragmentation of triazole derivatives is influenced by the nature and position of substituents on the heterocyclic ring. researchgate.netmdpi.com For this compound, the fragmentation pattern is expected to be initiated by the loss of stable neutral molecules or radicals from the molecular ion. Key fragmentation pathways would likely involve the hydroxymethyl (-CH₂OH) substituent and cleavages within the triazole ring.
Common fragmentation patterns observed in related structures involve the loss of small molecules, leading to characteristic daughter ions. researchgate.netnih.gov A plausible fragmentation pathway for this compound could involve the initial loss of the hydroxymethyl radical (•CH₂OH, 31 Da) to form an ion at m/z 144. Subsequent fragmentation could involve the elimination of a nitrogen molecule (N₂, 28 Da) from the triazole ring, a characteristic fragmentation for many nitrogen-containing heterocycles. The phenyl cation ([C₆H₅]⁺) at m/z 77 is also expected to be a prominent peak in the spectrum. mdpi.com
The following table outlines the proposed major fragments for this compound.
| m/z | Proposed Fragment Ion | Identity |
| 175 | [C₉H₉N₃O]⁺ | Molecular Ion [M]⁺ |
| 158 | [C₉H₈N₃]⁺ | [M-OH]⁺ |
| 144 | [C₈H₇N₃]⁺ | [M-CH₂OH]⁺ |
| 116 | [C₈H₇N]⁺ | [M-CH₂OH-N₂]⁺ |
| 91 | [C₆H₅N₂]⁺ | Phenyl diazonium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
This table presents hypothetical fragmentation data based on established principles of mass spectrometry and observed patterns in similar heterocyclic compounds. researchgate.netmdpi.com
Electronic Absorption and Emission Spectroscopy (for derivatives with chromophores)
While the parent this compound is not expected to be strongly fluorescent, the 1,2,3-triazole moiety serves as a versatile scaffold for the construction of photophysically active molecules. hbku.edu.qaresearchgate.net By incorporating chromophoric and auxochromic groups into the structure, a wide range of derivatives with tailored electronic absorption and emission properties can be synthesized. researchgate.net The triazole ring can act as a linker or an integral part of the π-conjugated system, influencing the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Studies on various 1,2,3-triazole derivatives demonstrate their potential in developing fluorescent materials. For example, attaching the triazole ring to fluorescent cores like coumarin, pyrene, or xanthene can significantly modulate their photophysical properties. researchgate.netnih.gov These modifications can lead to bathochromic (red) shifts in absorption and emission spectra, as well as changes in fluorescence quantum yields (ΦF). nih.gov The electronic properties are also sensitive to solvent polarity. researchgate.net
The following table provides representative photophysical data for various classes of chromophoric 1,2,3-triazole derivatives, illustrating the tunability of their optical properties.
| Derivative Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Solvent |
| 1,3,5-Triazine-Triazole Hybrid mdpi.com | 400 - 425 | 450 - 550 | up to 0.80 | CH₂Cl₂ |
| Pyrene-Triazole Derivative nih.gov | ~380 | 415 - 436 | 0.71 - 0.81 | Not specified |
| Xanthen-3-one-Triazole Hybrid | ~500 | 520 - 550 | High | EtOH / Basic |
| Phthalocyanine-Triazole Complex researchgate.net | ~686 | ~700 | Not specified | DMSO |
This table compiles data from various studies on derivatives containing the 1,2,3-triazole moiety to showcase its role in creating fluorescent compounds. nih.govmdpi.comresearchgate.net These examples highlight that the this compound framework is a viable starting point for designing novel fluorescent probes and materials by introducing suitable chromophoric substituents.
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For triazole derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to model their properties in the gaseous phase. researchgate.netirjweb.comacs.org
The first step in computational analysis is typically geometry optimization, which seeks the lowest energy arrangement of atoms in the molecule. irjweb.com For (1-phenyl-1H-1,2,3-triazol-5-yl)methanol, this process reveals key structural features. The 1,2,3-triazole ring is found to be essentially planar, a result of the delocalization of π-electrons across the ring. nih.gov
Conformational analysis focuses on the spatial orientation of different parts of the molecule. A critical parameter is the dihedral angle between the planar triazole ring and the phenyl ring. In related structures, this angle can vary, indicating a twist between the two ring systems. nih.govsemanticscholar.org For instance, in one tri-substituted 1,2,3-triazole, the dihedral angles between the central triazole ring and terminal phenyl rings were found to be 74.46 (13)° and 28.10 (17)°. nih.gov The orientation of the hydroxymethyl (-CH₂OH) group relative to the triazole ring is another important conformational feature.
| Structural Feature | Typical Computational Finding | Reference |
|---|---|---|
| Triazole Ring | Strictly planar (r.m.s. deviation ~0.0021 Å) | nih.gov |
| Phenyl/Triazole Dihedral Angle | Variable, indicating a twisted conformation (e.g., 28° to 87°) | nih.govsemanticscholar.orgresearchgate.net |
| Bond Lengths | Indicative of significant π-electron delocalization over the triazole ring | nih.gov |
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov
A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov This facilitates charge transfer within the molecule, which is often linked to its bioactivity. irjweb.com For various triazole derivatives, this energy gap has been calculated using DFT methods. irjweb.comoaji.netntu.edu.iq The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack, respectively. semanticscholar.org
| Parameter | Significance | Typical Calculated Value (eV) for Triazoles |
|---|---|---|
| EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability | -4.6 to -6.8 |
| ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability | -2.1 to -0.5 |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO; indicates chemical reactivity and stability | ~2.5 to 4.9 |
Note: Values are representative and vary based on the specific derivative and computational method. irjweb.comoaji.net
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. uni-muenchen.de The MEP surface is colored according to the electrostatic potential, providing a guide to where the molecule is likely to interact with other charged species. nih.gov
Red Regions : Indicate negative electrostatic potential, corresponding to areas rich in electrons. These are favorable sites for electrophilic attack and hydrogen bond acceptance. For this compound, such regions are expected around the nitrogen atoms of the triazole ring and the oxygen atom of the hydroxyl group. researchgate.netresearchgate.net
Blue Regions : Indicate positive electrostatic potential, corresponding to electron-deficient areas. These are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group is a prominent positive site. nih.gov
Green Regions : Represent areas of neutral potential.
The MEP map provides a clear visual prediction of the molecule's reactivity, highlighting the triazole nitrogens as key sites for intermolecular interactions. uni-muenchen.deresearchgate.net
Spectroscopic Property Prediction (e.g., Theoretical NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural confirmation of synthesized compounds.
Theoretical ¹H and ¹³C NMR chemical shifts are often calculated using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov These calculations typically show a strong correlation with experimental data, helping to assign specific peaks to individual atoms in the molecule. researchgate.netnajah.edu For example, the proton on the triazole ring (C5-H) is expected to have a distinct chemical shift. najah.edu
Similarly, theoretical vibrational frequencies (FT-IR) can be computed. acs.org The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity in the calculations. researchgate.net Therefore, they are commonly scaled by an empirical factor (e.g., 0.95-0.98) to improve agreement with experimental spectra. researchgate.net These calculations help in assigning specific vibrational modes to functional groups, such as the O-H stretch of the alcohol and the various C-H and C=N stretches within the aromatic rings. najah.edu
| Spectroscopic Data | Computational Method | Key Findings |
|---|---|---|
| ¹H & ¹³C NMR | GIAO/DFT | Good agreement between theoretical and experimental chemical shifts aids in peak assignment. nih.govnajah.edu |
| FT-IR Frequencies | DFT (B3LYP) | Calculated frequencies, when scaled, accurately predict experimental vibrational modes. researchgate.netacs.org |
Reaction Mechanism Modeling and Transition State Analysis
While specific reaction mechanism modeling for the synthesis of this compound is not widely documented, computational studies are frequently used to investigate the mechanisms of 1,2,3-triazole formation in general. The most common route is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". semanticscholar.orgmdpi.com
Computational modeling can be employed to:
Elucidate the step-by-step reaction pathway.
Calculate the activation energies for different steps.
Analyze the structure of transition states and intermediates. frontiersin.org
These studies are crucial for understanding the regioselectivity of the reaction (i.e., why the 1,5-disubstituted product might be formed over the 1,4-disubstituted isomer, or vice-versa) and for optimizing reaction conditions. acs.org The mechanism often involves the formation of a copper-acetylide intermediate that then reacts with the azide (B81097). frontiersin.org
Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Stacking Interactions)
The solid-state structure and properties of this compound are governed by intermolecular interactions. Computational studies can identify and quantify these forces.
Hydrogen Bonding : The nitrogen atoms of the 1,2,3-triazole ring are effective hydrogen bond acceptors. rsc.orgresearchgate.net The hydroxyl group (-OH) of the methanol (B129727) substituent is a key player, capable of acting as both a hydrogen bond donor (via its hydrogen atom) and an acceptor (via its oxygen atom). This allows for the formation of robust hydrogen-bonding networks, such as O-H···N interactions between the hydroxyl group of one molecule and a triazole nitrogen of another. researchgate.net Amine-N-H···O(hydroxy) hydrogen bonds have also been observed in related structures. researchgate.net
Stacking Interactions : The presence of two aromatic systems (the phenyl and triazole rings) allows for π-π stacking interactions. These are attractive, noncovalent interactions that contribute significantly to the crystal packing. Computational and X-ray diffraction studies on similar compounds have confirmed the presence of such interactions, with typical inter-centroid distances between rings of around 3.7-3.8 Å. researchgate.netresearchgate.net C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also common. scielo.br
Tautomeric Preference and Energy Landscape Studies
The 1,2,3-triazole ring system can exist in different tautomeric forms due to the migration of a proton. For unsubstituted 1,2,3-triazole, computational and spectroscopic studies have established that the 2H-tautomer is generally more stable than the 1H-tautomer in the gas phase by approximately 3.5–4.5 kcal/mol. nih.gov This preference is a key feature of the triazole energy landscape.
In solution, the tautomeric equilibrium of functionalized 1,2,3-triazoles is influenced by both the nature of the substituents and the polarity of the solvent. nih.govnih.gov For substituted triazoles, computational methods such as Density Functional Theory (DFT) are employed to predict the relative stabilities of the possible tautomers. DFT studies on C5-substituted 1,2,3-triazoles have shown that the relative energies of the tautomers are sensitive to the electronic nature of the substituent. While the 2H-tautomer often remains the most stable, the energy difference between tautomers can be modulated by substituents. acs.org
For this compound, the key tautomeric considerations involve the position of the proton on the triazole ring nitrogens. The specified name indicates the 1-phenyl isomer, but in principle, proton migration could lead to other forms. Theoretical calculations are necessary to determine the global minimum on the potential energy surface. Studies on similar systems indicate that while direct intramolecular proton transfer has a high energy barrier, solvent-assisted mechanisms can significantly lower this barrier, facilitating tautomerization. nih.gov The conformational analysis, correlating calculated and experimental Nuclear Magnetic Resonance (NMR) shifts, has been a powerful tool in identifying the most stable conformations and predominant tautomers for dynamic triazole systems in solution. nih.govacs.org
| Tautomer | Relative Stability (Gas Phase) | Key Computational Finding | Reference |
|---|---|---|---|
| 2H-1,2,3-triazole | More Stable | Estimated to be more stable by ~3.5–4.5 kcal/mol compared to the 1H tautomer. | nih.gov |
| 1H-1,2,3-triazole | Less Stable | Preferentially stabilized in polar solvents. | nih.gov |
Ligand-Receptor/Metal Binding Mode Prediction
Molecular docking and other computational methods are used to predict how a ligand like this compound might interact with receptors or coordinate with metal ions, independent of any biological context. These studies focus on identifying potential binding poses, interaction types, and the thermodynamics of binding.
Ligand-Receptor Interactions: Molecular docking simulations place the ligand into the binding site of a macromolecule to predict its preferred orientation and conformation. The scoring functions then estimate the binding affinity. For derivatives of 1,2,3-triazole, docking studies have revealed common interaction patterns. These include hydrogen bonding involving the triazole nitrogen atoms and any functional groups on the ligand, such as the hydroxyl group in this compound. ijcce.ac.irnih.gov Furthermore, the phenyl ring can participate in π–π stacking interactions with aromatic residues in a binding pocket. nih.gov The stability of these predicted binding modes is often further assessed using molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.govpensoft.net The binding free energy, often calculated using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), provides a more quantitative prediction of binding strength. nih.govphyschemres.org
Metal Binding Prediction: The 1,2,3-triazole scaffold contains multiple nitrogen atoms that can act as coordination sites for metal ions. Computational studies on related ligands, such as (1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol, have shown that the molecule can act as a bidentate ligand. arabjchem.org Coordination typically involves one of the triazole ring's nitrogen atoms and the oxygen atom of the proximate hydroxyl group, forming a stable chelate ring with the metal ion. arabjchem.orgresearchgate.net DFT calculations are used to optimize the geometry of these metal complexes and to analyze the nature of the metal-ligand bonds. researchgate.net These theoretical studies can predict the preferred coordination geometry (e.g., octahedral, tetrahedral) of the resulting metal complexes. arabjchem.orgresearchgate.net
| Interaction Type | Predicted Interacting Groups | Computational Method | Reference |
|---|---|---|---|
| Hydrogen Bonding | Triazole nitrogen atoms, hydroxyl group | Molecular Docking | ijcce.ac.irnih.gov |
| π–π Stacking | Phenyl ring of the ligand and aromatic receptor residues | Molecular Docking | nih.gov |
| Metal Coordination (Bidentate) | Triazole ring nitrogen and terminal hydroxyl group oxygen | DFT Calculations | arabjchem.orgresearchgate.net |
Future Perspectives and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of 1,2,3-triazoles, moving away from traditional methods that often rely on hazardous reagents and generate significant waste. mdpi.com Future research will likely focus on developing eco-friendly synthetic protocols for (1-phenyl-1H-1,2,3-triazol-5-yl)methanol.
Key areas of development include:
Green Solvents: There is a growing trend to replace conventional organic solvents with more sustainable alternatives. Research has demonstrated the successful synthesis of 1,2,3-triazoles in environmentally benign solvents such as water, glycerol, and the biodegradable solvent Cyrene™. researchgate.netrsc.org Adopting these solvents can simplify product isolation, often allowing for precipitation in water, which eliminates the need for organic solvent extractions and chromatographic purification. researchgate.net
Heterogeneous Catalysis: The use of reusable, solid-supported catalysts is a cornerstone of sustainable synthesis. Novel catalytic systems, such as zinc-based nanocrystals (ZnO-CTAB) and copper(I) supported on waste oyster shell powders, have been developed for triazole synthesis. rsc.orgunex.es These catalysts offer advantages like high efficiency, easy recovery through simple filtration, and reusability over multiple cycles with minimal loss of performance. rsc.orgunex.es
Energy Efficiency: Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating, often leading to shorter reaction times and improved yields. unex.es The application of such technologies can make the production of this compound more scalable and environmentally friendly.
A summary of emerging sustainable synthetic methodologies is presented in the table below.
| Methodology | Key Features | Potential Advantages for Synthesis |
| Green Solvents | Use of water, glycerol, Cyrene™, or deep eutectic solvents. researchgate.netrsc.org | Reduced environmental impact, simplified product isolation, minimized waste. researchgate.net |
| Heterogeneous Catalysts | Employing reusable catalysts like ZnO nanocrystals or Cu(I) on oyster shells. rsc.orgunex.es | Easy catalyst recovery and reuse, cost-effectiveness, suitability for continuous flow processes. rsc.org |
| Alternative Energy Sources | Application of microwave irradiation or sonochemistry. rsc.orgunex.es | Accelerated reaction rates, higher yields, and reduced energy consumption. |
Exploration of Advanced Catalytic Applications of Triazole Derivatives
While the synthesis of triazoles is a major research focus, an exciting future direction is the use of triazole derivatives themselves as catalysts or ligands in other chemical transformations. The unique electronic properties of the 1,2,3-triazole ring, with its polarized C-H bonds and multiple nitrogen donor atoms, make it a versatile scaffold for catalyst design. rsc.orgnih.gov
Emerging catalytic applications include:
Organocatalysis: The triazole moiety can act as a hydrogen bond donor, enabling its use in anion-binding organocatalysis. rsc.orgnih.gov Derivatives of this compound could be designed to catalyze a range of reactions through non-covalent interactions.
N-Heterocyclic Carbene (NHC) Ligands: 1,2,3-Triazoles are precursors to mesoionic carbenes, a powerful subclass of N-heterocyclic carbenes (NHCs). researchgate.netucd.ie These triazolylidene ligands are strong electron donors and have shown significant potential in transition metal catalysis for reactions like C-H bond activation and various coupling reactions. researchgate.netnih.govresearchgate.net
Ligands for Transition Metals: The nitrogen atoms of the triazole ring and the hydroxyl group of the methanol (B129727) substituent can act as coordination sites for metal ions. rsc.orgresearchgate.net Tris(triazolyl)methanol derivatives have already been established as a valuable class of tripodal ligands for transition metal-mediated reactions. rsc.org The specific structure of this compound makes it a candidate for development into novel bidentate or polydentate ligands for various catalytic processes. researchgate.net
Chemo- and Regioselective Control in Complex Synthetic Transformations
The synthesis of 1,5-disubstituted 1,2,3-triazoles like this compound presents a challenge in regioselectivity, as the more common copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields the 1,4-isomer. researchgate.net Future research will continue to refine methods that provide precise control over the isomeric outcome.
Key strategies for achieving regioselectivity include:
Catalyst-Controlled Synthesis: While copper catalysts favor the 1,4-isomer, ruthenium-based catalysts are known to selectively produce 1,5-disubstituted triazoles. mdpi.com Further exploration of other transition metal catalysts, such as iron(III) chloride (FeCl₃), could offer cost-effective and efficient alternatives for synthesizing the 1,5-isomer. mdpi.com
Base-Mediated Reactions: The use of specific bases can direct the regiochemical outcome of triazole formation. For instance, cesium carbonate in DMSO has been shown to be a unique system for facilitating the highly regioselective formation of substituted 1,2,3-triazoles from β-carbonyl phosphonates and azides. researchgate.netnih.gov
Metal- and Azide-Free Routes: Emerging multicomponent reactions that avoid the use of metals and potentially hazardous azides are gaining attention. These methods, which may involve cascade reactions and acyl migration processes, offer an alternative path to 1,5-disubstituted triazoles. mdpi.com
The table below compares different approaches to regioselective triazole synthesis.
| Approach | Catalyst / Reagent | Isomer Selectivity | Research Focus |
| Metal Catalysis | Ruthenium Complexes mdpi.com | Predominantly 1,5-isomer | Development of more active and sustainable Ru catalysts. |
| Iron(III) Chloride mdpi.com | High regioselectivity for 1,5-isomer | Optimization of reaction conditions and substrate scope. | |
| Base-Mediated Synthesis | Cesium Carbonate / DMSO researchgate.netnih.gov | High chemo- and regioselectivity | Understanding the role of the cation in directing selectivity. |
| Metal-Free Synthesis | Iodine / Enaminones mdpi.com | Regioselective for 1,5-isomer | Expanding the substrate scope and functional group tolerance. |
Integration with Flow Chemistry and Automated Synthesis Platforms
To enhance the efficiency, safety, and scalability of synthesizing this compound and its derivatives, researchers are turning to modern production technologies like flow chemistry and automated synthesis.
Flow Chemistry: Continuous-flow processing offers significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety when handling potentially unstable intermediates like organic azides, and the potential for straightforward scale-up. researchgate.netnih.gov Robust protocols using heterogeneous catalysts, such as copper-on-charcoal, have been established for the synthesis of 1,2,3-triazoles in flow systems, delivering products in high yields with good functional group tolerance. rsc.org This technology is particularly promising for the large-scale production of specific triazole compounds.
Automated Synthesis: Automated platforms, such as the Chemspeed ASW-2000, enable the rapid synthesis and screening of large libraries of compounds. nih.govmdpi.com By employing solid-phase supported catalysts that allow for easy product separation by filtration, it is possible to automate the synthesis of numerous triazole derivatives for applications in drug discovery and materials science. nih.govmdpi.com This approach would be invaluable for exploring structure-activity relationships of derivatives based on the this compound scaffold.
Advanced Characterization Techniques for Dynamic Processes
While standard techniques like NMR, mass spectrometry, and X-ray crystallography are essential for confirming the static structure of molecules like this compound, future research will increasingly employ advanced characterization methods to understand dynamic processes. mdpi.commdpi.com
Emerging areas of focus include:
In-situ Reaction Monitoring: Spectroscopic techniques such as in-situ NMR and IR can be used to monitor reactions in real-time. This allows for the identification of transient intermediates and the elucidation of complex reaction mechanisms, which is crucial for optimizing chemo- and regioselectivity.
Studying Dynamic Equilibria: Advanced NMR techniques can be used to study dynamic processes, such as the equilibrium between different coordination states when triazole derivatives act as ligands for metal catalysts. Understanding these dynamics is key to designing more efficient catalytic systems.
Crystallographic Analysis of Intermediates: While challenging, obtaining X-ray crystal structures of reaction intermediates, such as cesium-chelated intermediates in base-mediated cycloadditions, provides direct evidence for proposed mechanisms and the origins of regioselectivity. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1-phenyl-1H-1,2,3-triazol-5-yl)methanol, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via 1,3-dipolar cycloaddition (click chemistry) between azidobenzene and propargyl alcohol derivatives. details a reaction using NaOH in ethanol under reflux to yield the triazole core, followed by purification via column chromatography (silica gel or Al₂O₃). Purity validation involves FT-IR (confirming triazole C–N stretches at ~1337 cm⁻¹), ¹H/¹³C NMR (characteristic peaks for aromatic protons and the hydroxymethyl group), and elemental analysis (C, H, N content) .
Q. How can crystallographic data for this compound be refined using software like SHELXL?
- Methodological Answer : SHELXL is widely used for small-molecule refinement. Key steps include:
- Importing intensity data (e.g., from .hkl files) and initial coordinates.
- Applying restraints for anisotropic displacement parameters.
- Validating refinement with R-factor convergence and Hirshfeld surface analysis.
- Recent SHELXL updates (post-2008) support twinned data and high-resolution macromolecular refinement, which may aid in resolving disorder in the triazole ring .
Advanced Research Questions
Q. How do structural modifications of this compound impact its coordination chemistry in metallophthalocyanines?
- Methodological Answer : The hydroxymethyl group enables functionalization for axial or peripheral substitution in phthalocyanines. demonstrates:
- Peripheral substitution : Reacting with 4-nitrophthalonitrile to form Zn(II) phthalocyanines (λmax ~676 nm in THF).
- Axial substitution : Silica-based complexes via 6-((triazolyl)methoxy)hexanol linkers.
- Photophysical properties (e.g., red-shifted Q-bands) correlate with electron-withdrawing triazole groups, validated by UV-Vis and DFT calculations .
Q. What computational strategies resolve contradictions in biological activity data for triazole-derived hybrids?
- Docking studies : Pose validation using AutoDock Vina or Schrödinger Suite (e.g., binding to BRD4 bromodomains as in ).
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC₅₀ values.
- MD simulations : Assess stability of ligand-target complexes (e.g., acetylcholinesterase in ) under physiological conditions .
Q. How does solvent polarity influence the spectroscopic properties of triazole derivatives?
- Methodological Answer : Solvatochromic shifts in UV-Vis/fluorescence spectra (e.g., ) are analyzed via:
- Kamlet-Taft parameters : Correlate π→π* transitions with solvent polarizability.
- DFT calculations : Compare gas-phase vs. solvated (PCM model) excitation energies.
- Methanol and DMSO often induce bathochromic shifts due to hydrogen bonding with the hydroxymethyl group .
Data Analysis and Contradiction Resolution
Q. Why do crystallographic studies report varying dihedral angles for the triazole-phenyl moiety?
- Methodological Answer : Discrepancies arise from:
- Packing effects : Jahn-Teller distortions in crystal lattices (e.g., ).
- Refinement protocols : SHELXL vs. WinGX parameterization ( ).
- Resolution: Use high-resolution synchrotron data (e.g., Canadian Light Source in ) to minimize model bias .
Q. How to address inconsistent gelation behavior in triazole-based metallogels?
- Stoichiometric control : Optimize ligand:metal ratios (e.g., 2:1 for Cu(II) acetate).
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance coordination.
- Rheology : Confirm gel stability via frequency sweeps (G’ > G’’) .
Methodological Best Practices
- Synthetic Reproducibility : Use anhydrous conditions (K₂CO₃, NaH) for etherification reactions to avoid hydrolysis .
- Crystallization : Slow evaporation from CHCl₃/EtOH (9:1) yields diffraction-quality crystals .
- Bioactivity Assays : Normalize cell viability data against controls (e.g., D3 embryonic stem cells in ) to minimize batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
